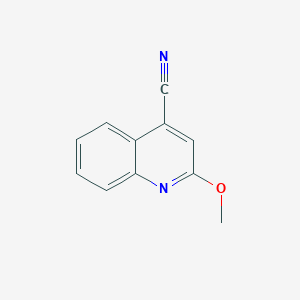

2-Methoxyquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZANBBKOOLJQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718597 | |

| Record name | 2-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855165-19-4 | |

| Record name | 2-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxyquinoline 4 Carbonitrile and Analogues

Direct Synthesis Approaches

Direct synthesis provides the most straightforward routes to the target molecule and its analogs. These methods often involve building the quinoline (B57606) core with the desired substituents already in place or through minimal functional group transformations.

Specific Synthetic Routes to 2-Methoxyquinoline-4-carbonitrile

Information regarding the direct synthesis of this compound is available, indicating its status as a chemical intermediate. While specific, detailed reaction schemes for its direct preparation are not extensively documented in the provided search results, its availability from commercial suppliers suggests established synthetic protocols exist.

Synthesis of Related Quinoline Carbonitriles (e.g., 3- and 7-substituted analogues)

The synthesis of quinoline-3-carbonitrile and its 7-substituted analogs offers valuable insights into the methodologies applicable to the synthesis of the target molecule.

Quinoline-3-carbonitrile, a pale yellow solid, can be synthesized through several pathways. ontosight.ai One common method involves the reaction of quinoline-3-carboxaldehyde with hydroxylamine, followed by a dehydration step. ontosight.ai Another approach is the Sandmeyer reaction, which utilizes quinoline-3-amino compounds as starting materials. ontosight.ai These methods highlight the versatility in accessing the 3-carbonitrile functionality on the quinoline ring.

For 7-substituted-3-quinolinecarbonitriles, a general and versatile synthesis has been developed. google.com This process often starts from a 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile. This intermediate is then treated with a halogenating agent, such as phosphorus oxychloride or phosphorus oxybromide, to yield a 7-substituted-4-halo-3-quinolinecarbonitrile. google.com Subsequent reaction with an amine in a solvent like 2-ethoxyethanol, often catalyzed by pyridine (B92270) hydrochloride, leads to the desired 7-substituted-3-quinolinecarbonitrile. google.com

An alternative strategy involves the displacement of a fluoro group at the 7-position of a 7-fluoro-4-(substituted amino)-3-quinolinecarbonitrile with an alkoxide or thioalkoxide anion. google.com This reaction can be performed using an excess of the corresponding alcohol or thiol as the solvent, or in a co-solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) with a suitable base like sodium or sodium hydride. google.com

Furthermore, 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitriles can be synthesized by reacting a 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile with an amine, alcohol, or thiol. google.com

Recent advancements have also demonstrated the synthesis of 3-CF3-4-acyl functionalized quinolines through a tandem strategy involving nitrosoarenes and β-CF3-1,3-enynes, catalyzed by Cu(OTf)2 with DMAP as a base. rsc.org Another modern approach involves the ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils to produce 3-arylformyl substituted quinolines. rsc.org Additionally, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, or Br2 provides a route to 3-halogen-substituted quinolines. nih.gov

Adaptations of Classical Quinoline Synthesis Reactions

Classical named reactions for quinoline synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, have been adapted to produce a wide array of substituted quinolines.

Gould-Jacobs Reaction Modifications

The Gould-Jacobs reaction is a powerful method for constructing the quinoline scaffold, typically yielding 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The reaction commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, like diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of products. mdpi.comd-nb.info High temperatures, often exceeding 250°C, are typically required for the cyclization step, which can be a limitation. mdpi.com The use of high-boiling inert solvents like diphenyl ether can improve yields. mdpi.com Microwave irradiation has also been employed to enhance reaction rates and yields. jasco.ro

A specific example is the synthesis of 4,7-dichloroquinoline. wikipedia.org The Gould-Jacobs reaction has also been utilized in the synthesis of various fused heterocyclic systems. researchgate.net

Conrad-Limpach Cyclization Strategies

The Conrad-Limpach synthesis is another cornerstone in quinoline chemistry, leading to the formation of 4-hydroxyquinolines. wikipedia.orgjptcp.com This method involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate, which upon heating to high temperatures (around 250°C), undergoes cyclization. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

The reaction conditions can influence the final product. At lower temperatures, the reaction favors the formation of the 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures can lead to the formation of 2-hydroxyquinolines (Knorr product). scribd.com

Dieckmann Condensation Protocols

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a strong base to form a cyclic β-keto ester. numberanalytics.comwikipedia.org This reaction is particularly useful for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The mechanism involves the deprotonation of an α-carbon to an ester group, followed by an intramolecular nucleophilic attack on the other ester group. wikipedia.orglibretexts.org

While not a direct method for quinoline synthesis from anilines, the Dieckmann condensation is a key strategy for forming cyclic ketones, which can be precursors to quinoline systems. For instance, it can be used to synthesize cyclic β-keto esters that can then be elaborated into the quinoline scaffold. mdpi.com The reaction is typically carried out using a strong base such as sodium ethoxide or potassium tert-butoxide. numberanalytics.com

Camps Reaction Implementations

The Camps reaction, a cyclization of o-acylaminoacetophenones, typically yields hydroxyquinolines. Direct synthesis of this compound via the Camps reaction is not prominently documented. The reaction fundamentally leads to the formation of a hydroxyl group at either the 2- or 4-position of the quinoline ring, depending on the reaction conditions and the structure of the starting material.

A plausible, albeit indirect, route would involve the synthesis of a 2-hydroxyquinoline-4-carbonitrile precursor. This would necessitate a starting o-acylaminoacetophenone bearing a cyanoacetyl group or a group that can be readily converted to a nitrile. Following the Camps cyclization to obtain the 2-hydroxyquinoline-4-carbonitrile, a subsequent methylation step would be required to introduce the methoxy (B1213986) group at the 2-position.

Table 1: Potential Camps Reaction Strategy for a 2-Hydroxyquinoline-4-carbonitrile Precursor

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Acylation | o-Aminoacetophenone | Cyanoacetic acid derivative | o-(Cyanoacetylamino)acetophenone |

| 2 | Camps Cyclization | o-(Cyanoacetylamino)acetophenone | Base (e.g., NaOH or KOH) | 2-Hydroxyquinoline-4-carbonitrile |

| 3 | Methylation | 2-Hydroxyquinoline-4-carbonitrile | Methylating agent (e.g., dimethyl sulfate, methyl iodide) | This compound |

Pfitzinger Reaction Applications

The Pfitzinger reaction, the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, traditionally yields quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.netijsr.netwikipedia.orgui.ac.idnumberanalytics.com A direct synthesis of this compound is not a standard outcome of this reaction.

However, modifications of the Pfitzinger reaction could potentially be adapted. One hypothetical approach involves the use of a carbonyl compound containing a cyano group, such as cyanoacetone or ethyl cyanoacetate (B8463686), in place of the typical ketone or aldehyde. The reaction with isatin under basic conditions might lead to the formation of a quinoline with a cyano group at the 4-position. The substituent at the 2-position would depend on the specific carbonyl compound used. If the reaction yields a 2-hydroxyquinoline-4-carbonitrile, a subsequent methylation step would be necessary.

Another variation, the Halberkann variant, which utilizes N-acyl isatins, results in the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This product could then undergo both methylation of the hydroxyl group and conversion of the carboxylic acid to a nitrile.

Friedländer Reaction Variants

The Friedländer synthesis, a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive methylene (B1212753) group, is a versatile method for preparing substituted quinolines. wikipedia.org This reaction offers a more direct potential route to this compound.

A feasible strategy would involve the condensation of a 2-amino-x-methoxybenzaldehyde (where the methoxy group is positioned to become the 2-substituent of the quinoline) with a compound containing an activated methylene group adjacent to a nitrile, such as ethyl cyanoacetate or malononitrile (B47326). The reaction is typically catalyzed by an acid or a base.

Table 2: Proposed Friedländer Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Amino-x-methoxybenzaldehyde | Ethyl cyanoacetate | Acid or Base | This compound |

| 2-Amino-x-methoxybenzaldehyde | Malononitrile | Acid or Base | 2-Amino-2-methoxyquinoline-4-carbonitrile |

Doebner Reaction and By-product Formation in Quinoline Synthesis

The Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid, typically produces quinoline-4-carboxylic acids. researchgate.netwikipedia.orgijpsjournal.comwikipedia.orgijsr.net The direct synthesis of this compound via this method is unlikely.

However, studies on the Doebner reaction have revealed the formation of various by-products, and modifications of the reaction conditions can influence the product distribution. For instance, in the absence of an aldehyde, the reaction of an aniline with pyruvic acid can lead to the formation of 2-methylquinoline-4-carboxylic acids. researchgate.net While not directly yielding the desired product, this highlights the possibility of manipulating the reaction to favor different substitution patterns. The conversion of the resulting carboxylic acid to a nitrile would still be a necessary subsequent step.

Advanced Catalytic and Green Chemistry Approaches

Modern synthetic methods, including catalytic and green chemistry approaches, offer alternative and often more efficient routes to complex molecules like this compound. ijpsjournal.comresearchgate.netnih.govnih.govacs.org

Palladium-Catalyzed Carbonylation and Annulation Reactions

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic rings. A potential strategy for the synthesis of a precursor to this compound could involve the palladium-catalyzed carbonylation and annulation of a suitably substituted o-iodoaniline. For example, the reaction of a 2-iodo-methoxyaniline with an alkyne under a carbon monoxide atmosphere could lead to the formation of a quinolone ring system. Subsequent functional group transformations would be required to introduce the cyano group at the 4-position.

More directly, palladium-catalyzed cyanation reactions are well-established for the conversion of aryl halides to nitriles. organic-chemistry.orgrsc.orgmit.edu Therefore, a plausible route would be the synthesis of a 2-methoxy-4-haloquinoline, which could then be subjected to a palladium-catalyzed cyanation to yield the final product.

Table 3: Potential Palladium-Catalyzed Cyanation Route

| Substrate | Cyanating Agent | Catalyst System | Product |

| 2-Methoxy-4-chloroquinoline | Zn(CN)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound |

| 2-Methoxy-4-bromoquinoline | K₄[Fe(CN)₆] | Pd catalyst and ligand | This compound |

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions have also emerged as valuable methods for the synthesis of quinolines and other nitrogen-containing heterocycles. researchgate.netrsc.orgrsc.orgnih.govnih.govnih.gov These reactions often proceed under milder conditions and can offer different selectivity compared to palladium-catalyzed methods.

A potential copper-catalyzed approach could involve the cyclization of an appropriately substituted o-alkynylaniline. For instance, a 2-alkynyl-methoxyaniline could undergo a copper-catalyzed cyclization, potentially incorporating a cyano-containing component in a one-pot reaction to form the quinoline-4-carbonitrile (B1295981) skeleton. Alternatively, a copper-catalyzed cyanation of a 2-methoxy-4-haloquinoline could also be a viable route to the target molecule.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. scripps.edusigmaaldrich.com Their strong σ-donating ability allows them to activate substrates in unique ways, leading to novel reaction pathways. scripps.edu In the context of quinoline synthesis, NHCs can be employed to catalyze annulation reactions, forming the core heterocyclic ring structure.

While direct NHC-catalyzed synthesis of this compound is not extensively documented, the principles of NHC catalysis are applicable to the formation of the quinoline core. For instance, NHC-catalyzed Stetter reactions, which involve the conjugate addition of an aldehyde to an α,β-unsaturated compound, can be used to construct 1,4-dicarbonyl compounds, which are precursors to quinolines. sigmaaldrich.com Furthermore, NHCs have been utilized in dynamic kinetic resolutions of β-keto esters, highlighting their versatility in asymmetric synthesis which could be applied to chiral quinoline derivatives. nih.gov The generation of reactive intermediates like homoenolates and activated carboxylates through NHC catalysis provides a platform for developing new synthetic routes to substituted quinolines. sigmaaldrich.com

The general mechanism for NHC catalysis often involves the nucleophilic attack of the carbene on an electrophilic substrate, followed by a series of transformations that ultimately regenerate the catalyst. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature. sigmaaldrich.com

Table 1: Examples of NHC-Catalyzed Reactions Relevant to Quinolone Synthesis

| Catalyst Precursor | Base | Reaction Type | Key Intermediate | Ref. |

| Triazolium Salt | DBU | Stetter Reaction | Breslow Intermediate | sigmaaldrich.com |

| Imidazolium Salt | KHMDS | Annulation | Homoenolate | sigmaaldrich.com |

| Chiral Triazolium Salt | Cs2CO3 | Dynamic Kinetic Resolution | NHC-enol intermediate | nih.gov |

Visible-Light-Mediated Oxidative Cyclizations

In recent years, visible-light photoredox catalysis has gained significant traction as a green and sustainable synthetic tool. rsc.org This methodology utilizes light as a clean energy source to initiate chemical reactions, often under mild conditions. The synthesis of quinolines via visible-light-mediated oxidative cyclizations represents a modern and efficient approach. rsc.orgrsc.orgnih.gov

These reactions typically involve the use of a photosensitizer that, upon light absorption, can promote single-electron transfer processes, leading to the formation of radical intermediates. These radicals can then undergo intramolecular cyclization to form the quinoline ring system. For instance, the oxidative cyclization of aromatic enamines with alkynes or alkenes can be achieved using visible light in the presence of a copper or palladium catalyst, yielding multisubstituted quinoline derivatives. nih.gov In some cases, the reaction can proceed without an external photosensitizer, with the reaction intermediates themselves absorbing light to drive the transformation. nih.gov

A notable advantage of this method is the use of molecular oxygen as a green oxidant. rsc.orgnih.gov These reactions often exhibit good functional group tolerance and can be performed at room temperature, making them highly attractive for the synthesis of complex molecules. nih.gov

Table 2: Examples of Visible-Light-Mediated Quinolone Synthesis

| Catalyst | Oxidant | Starting Materials | Key Features | Ref. |

| Copper Catalyst | O2 | Aromatic enamines, alkynes/alkenes | Photosensitizer-free | rsc.orgnih.gov |

| Iridium Photocatalyst | - | 2-vinylanilines, conjugated aldehydes | High site selectivity | nih.gov |

| None (Photocatalyst-free) | - | N-aryl enamines | Metal-free | mdpi.com |

Multicomponent Reactions (MCRs) and One-Pot Syntheses

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.combeilstein-journals.orgrug.nlpreprints.org This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity, aligning with the principles of green chemistry. nih.gov

Several named MCRs, such as the Biginelli and Hantzsch reactions, are foundational in heterocyclic synthesis and their principles can be adapted for quinoline synthesis. tcichemicals.com For the synthesis of quinoline derivatives, MCRs can offer a rapid and diverse route. For example, a four-component reaction involving 2-methoxyquinoline-3-carbaldehyde (B138735) derivatives, aniline derivatives, cyclohexyl isocyanide, and lipoic acid has been reported to produce quinoline-based peptides under microwave irradiation. nih.gov This highlights the power of MCRs to quickly generate complex molecular scaffolds.

One-pot syntheses, a related concept, involve sequential reactions in a single flask without isolation of intermediates. This strategy also enhances efficiency and reduces waste. The synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride is an example of a one-pot process that can be further accelerated by microwave irradiation. asianpubs.org

Table 3: Examples of Multicomponent and One-Pot Reactions for Quinolone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Ugi Four-Component Reaction | 2-methoxyquinoline-3-carbaldehyde, aniline, isocyanide, lipoic acid | Microwave, 110°C | Quinoline-based peptides | nih.gov |

| Four-Component Reaction | Aldehyde, malononitrile, hydrazine (B178648) hydrate, ethyl acetoacetate (B1235776) | Taurine | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| One-Pot Synthesis | Aniline, malonic acid | POCl3, microwave | 2,4-Dichloroquinolines | asianpubs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The use of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. nih.govnih.gov

Microwave heating can be effectively combined with other synthetic strategies, such as MCRs and one-pot reactions, to further enhance their efficiency. For instance, the multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is significantly accelerated by microwave irradiation. nih.gov Similarly, the one-pot synthesis of 2,4-dichloroquinolines from anilines is much faster under microwave conditions. asianpubs.org

The benefits of microwave-assisted synthesis extend to improved green chemistry metrics, such as higher atom economy factor, chemical yield, and reaction mass efficiency, as demonstrated in the synthesis of tetrahydropyrimido[4,5-b]quinolin-ones. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Ref. |

| Synthesis of 2,4-dimethoxy-THPQs | Conventional | 90 min | 73% | nih.gov |

| Synthesis of 2,4-dimethoxy-THPQs | Microwave | 10-20 min | Good to excellent | nih.gov |

| Synthesis of 2,4-dichloroquinolines | Conventional | - | - | asianpubs.org |

| Synthesis of 2,4-dichloroquinolines | Microwave | 50 s | Good | asianpubs.org |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to generate a library of analogues with diverse properties. These reactions primarily involve transformations of the methoxy and cyano groups, as well as substitutions on the quinoline ring.

Nucleophilic Substitution Reactions (e.g., with alcohols, thiols, amines)

The quinoline ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic substitution reactions. mdpi.comresearchgate.net The methoxy group at the 2-position of this compound can be displaced by various nucleophiles. However, a more common strategy involves the conversion of a related precursor, such as a 2-chloroquinoline, to the desired 2-substituted analogue. The chlorine atom at the 2- or 4-position of the quinoline ring is a good leaving group and can be readily displaced by nucleophiles like amines, alcohols, and thiols. mdpi.com

For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with hydrazines, azides, and amines. mdpi.com The reactivity of chloroquinolines in these reactions can be influenced by the reaction conditions (neutral, acidic, or basic) and the nature of the substituents on the quinoline ring. researchgate.net The reaction of 4-chloroquinolines with 1,2,4-triazole, for instance, demonstrates the significant role of acid and base catalysis. researchgate.net

These nucleophilic substitution reactions are fundamental for introducing a wide range of functional groups onto the quinoline scaffold, enabling the synthesis of derivatives with tailored biological or material properties. ksu.edu.samasterorganicchemistry.comnih.gov

Table 5: Examples of Nucleophilic Substitution Reactions on Quinolone Scaffolds

| Substrate | Nucleophile | Product | Ref. |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

| 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | Primary amines | Fluorescent amides | rsc.org |

Electrophilic Substitution Reactions

The quinoline ring system can also undergo electrophilic substitution reactions, although the pyridine ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. quimicaorganica.org Therefore, electrophilic substitution on quinoline typically occurs on the carbocyclic (benzene) ring, with positions 5 and 8 being the most favored. quimicaorganica.org This preference is due to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org

The introduction of substituents onto the benzene ring of this compound via electrophilic substitution allows for the fine-tuning of its electronic and steric properties. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would depend on the nature of the electrophile and the desired product.

Ring Opening and Recyclization Reactions of Fused Systems

The synthesis of quinoline derivatives through the ring opening and subsequent recyclization of fused heterocyclic systems is a well-established and versatile strategy in organic chemistry. A prominent example of this approach is the Pfitzinger reaction, which traditionally utilizes isatin and its derivatives as the fused system precursor. wikipedia.orgresearchgate.net This methodology allows for the construction of the quinoline core with various substituents, including the potential for introducing a carbonitrile group at the 4-position, which is characteristic of this compound and its analogues.

The fundamental mechanism of the Pfitzinger reaction involves the base-catalyzed ring opening of the isatin (a lactam) to form an intermediate isatinic acid (2-aminophenylglyoxylic acid). wikipedia.org This intermediate then undergoes condensation with a carbonyl compound containing an α-methylene group. The resulting adduct cyclizes and dehydrates to afford the final quinoline-4-carboxylic acid derivative. wikipedia.orgijsr.net

For the synthesis of quinoline-4-carbonitriles, a modification of the classical Pfitzinger reaction can be employed, where a compound with an active methylene group, such as malononitrile, serves as the reaction partner for the ring-opened isatin intermediate. nih.gov The reaction of isatin with malononitrile under basic conditions can lead to the formation of 2-aminoquinoline-4-carbonitrile (B1373151) derivatives.

While a direct, single-step synthesis of this compound via a classical Pfitzinger reaction of isatin with a methoxy-containing active methylene compound is not extensively documented in readily available literature, the principles of this reaction suggest a plausible pathway. A hypothetical approach could involve the reaction of isatin or a derivative with a reagent like methoxyacetonitrile. However, the reactivity and success of such a reaction would depend on the specific conditions and the stability of the intermediates.

A more practical and documented approach involves the use of isatoic anhydride (B1165640), a derivative of isatin where the lactam bond is already cleaved, as the fused system precursor. beilstein-journals.orgnih.gov The reaction of isatoic anhydride with compounds possessing active methylene groups provides a reliable route to quinoline derivatives. For instance, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a known method for preparing 4-hydroxy-2-methylquinoline (B36942) derivatives. beilstein-journals.orgnih.govresearchgate.net

To synthesize quinoline-4-carbonitrile analogues, isatoic anhydride can be reacted with malononitrile. This reaction would proceed through the formation of an intermediate that subsequently cyclizes to form the quinoline ring with a cyano group at the 4-position. The substituent at the 2-position is determined by the nature of the active methylene compound.

The following table summarizes representative examples of ring-opening and recyclization reactions of fused systems for the synthesis of quinoline derivatives, highlighting the versatility of this method.

| Fused System Precursor | Active Methylene Compound/Carbonyl | Product | Reference(s) |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |

| Isatin | Benzophenone | 2,2-Diphenylquinoline-4-carboxylic acid | ijsr.net |

| Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.gov |

| Isatoic Anhydride | Ethyl acetoacetate | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.orgnih.gov |

| Isatin | Malononitrile | 2-Amino-3-cyano-4-carboxamidoquinoline | nih.gov |

Table 1: Examples of Quinoline Synthesis via Ring Opening and Recyclization of Fused Systems

It is important to note that while the Pfitzinger reaction and its modifications provide a powerful tool for accessing a wide range of quinoline derivatives, the specific synthesis of this compound would likely require a multi-step sequence if a direct one-pot condensation is not feasible. This could involve the initial formation of a 2-hydroxyquinoline-4-carbonitrile, followed by methylation of the hydroxyl group to yield the desired methoxy substituent. The 2-hydroxy tautomer is often in equilibrium with the quinolin-2(1H)-one form.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 2-Methoxyquinoline-4-carbonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.37 | s | - |

| H-5 | 8.24 | d | 8.5 |

| H-6 | 7.59 | t | 7.6 |

| H-7 | 7.82 | t | 7.8 |

| H-8 | 8.08 | d | 8.5 |

Note: Data is illustrative and may vary slightly based on experimental conditions.

The downfield shifts of the aromatic protons (H-5, H-6, H-7, H-8) are characteristic of their location on the quinoline (B57606) ring system. The singlet for the methoxy (B1213986) group (OCH₃) protons appears at a characteristic upfield position. The singlet for H-3 indicates no adjacent protons for coupling. The doublet and triplet patterns arise from spin-spin coupling between adjacent protons on the benzene (B151609) portion of the quinoline ring. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of the molecule. The chemical shifts in ¹³C NMR are more widely dispersed than in ¹H NMR, often allowing for the resolution of every unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 163.2 |

| C-3 | 99.8 |

| C-4 | 145.8 |

| C-4a | 120.5 |

| C-5 | 130.1 |

| C-6 | 125.4 |

| C-7 | 133.5 |

| C-8 | 129.8 |

| C-8a | 149.2 |

| CN | 116.7 |

Note: Data is illustrative and may vary slightly based on experimental conditions.

The ¹³C NMR spectrum shows distinct signals for the methoxy carbon, the nitrile carbon, and the carbons of the quinoline ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom. For instance, the carbon attached to the electron-withdrawing nitrile group (C-4) and the carbon attached to the methoxy group (C-2) exhibit characteristic downfield shifts. rsc.org

Advanced Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further structural detail by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as C-4, C-4a, C-8a, and the nitrile carbon (CN). For example, correlations would be expected between the methoxy protons and C-2, and between H-3 and C-2, C-4, and C-4a.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : While not as commonly reported for this specific molecule, ROESY can provide information about the spatial proximity of protons, which can be useful in confirming stereochemistry or conformational details. princeton.edu

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | ~2230 |

| C=N, C=C (Aromatic) | Stretching | ~1620-1500 |

| C-O (Methoxy) | Stretching | ~1250 (asymmetric), ~1030 (symmetric) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations appear in the 1620-1500 cm⁻¹ region. The C-O stretching of the methoxy group gives rise to strong bands, and the various C-H stretching vibrations are also observed. msu.edu The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is also a distinctive feature of the molecule. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The absorption of this energy promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

For this compound, the extended conjugated system of the quinoline ring results in characteristic absorption bands in the UV region. The spectrum is typically characterized by π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of the methoxy and nitrile substituents can influence the position and intensity of these absorption maxima (λmax). The lone pair of electrons on the nitrogen and oxygen atoms can also lead to n → π* transitions, which are generally weaker and occur at longer wavelengths. masterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. researchgate.net For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙), confirming its molecular formula of C₁₁H₈N₂O.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Under ionization, the molecule can break apart in predictable ways. Common fragmentation pathways for this compound might include the loss of a methyl radical (·CH₃) from the methoxy group, or the loss of a hydrogen cyanide (HCN) molecule. The stability of the quinoline ring system would likely result in a prominent molecular ion peak. The study of these fragmentation patterns helps to piece together the structure of the molecule and confirm the identity of its various components. nih.govresearchgate.net

X-ray Diffraction (XRD) and Solid-State Structural Elucidation

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group symmetry. This data allows for an unambiguous confirmation of the molecular structure in the solid state.

Despite the power of this technique, a thorough search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, and precise atomic coordinates remains to be determined experimentally. While XRD studies have been conducted on related quinoline derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline which crystallizes in a monoclinic system with a P21/c space group malariaworld.org, this information cannot be directly extrapolated to this compound due to the influence of different functional groups on the crystal packing.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a synthesized compound, providing a basic confirmation of its chemical composition. The molecular formula for this compound is established as C₁₁H₈N₂O. chemcd.comchemcd.com

Based on this molecular formula, the theoretical elemental composition can be calculated. While specific experimental data from CHNS analysis of this compound is not detailed in the reviewed literature, the theoretical values provide a benchmark for experimental verification. These calculations are derived from the atomic weights of the constituent elements and the compound's molecular weight (184.19 g/mol ). chemcd.comnih.gov

The expected elemental composition for this compound is presented in the table below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 71.73 |

| Hydrogen | H | 4.38 |

| Nitrogen | N | 15.21 |

| Oxygen | O | 8.68 |

This interactive table provides the theoretical elemental composition of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the quantum mechanical behavior of molecules. nih.govcalvin.edu It allows for the accurate calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.govcalvin.edu For 2-Methoxyquinoline-4-carbonitrile and related compounds, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in elucidating its structural and electronic features. nih.govnih.govekb.eg

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound and similar molecules is a crucial first step in computational analysis. pjbmb.org.pkscielo.brnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pknih.gov Studies on related quinoline (B57606) derivatives have shown that DFT methods can accurately predict bond lengths and angles with minimal distortion compared to experimental data. niscpr.res.in For instance, in aromatic systems, C-C and C-H bond distances are typically found to be in the ranges of 1.39-1.44 Å and 1.08-1.085 Å, respectively. niscpr.res.in Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, providing insight into its flexibility and the most likely shapes it will adopt. pjbmb.org.pknih.gov

Electronic Structure Analysis (e.g., Chemical Potential, Hardness, Softness, Electronegativity)

The electronic structure of a molecule governs its reactivity. ijarset.com DFT calculations provide access to key electronic properties through the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These frontier orbitals are central to understanding a molecule's ability to donate or accept electrons. ijarset.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron, approximated as I = -E_HOMO. A lower ionization potential indicates a better electron donor. ijarset.comresearchgate.net

Electron Affinity (A): The energy released when an electron is added, approximated as A = -E_LUMO. A higher electron affinity suggests a better electron acceptor. ijarset.comresearchgate.net

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2. researchgate.netresearchgate.net

Chemical Potential (μ): The negative of electronegativity, μ = -χ. researchgate.netresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive, while those with a large gap are "hard" and less reactive. ijarset.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness, S = 1 / η. ijarset.comresearchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / 2η. nih.govijarset.com

Studies on similar heterocyclic compounds demonstrate how these parameters can be used to compare the reactivity of different molecules. ekb.egijarset.com For example, a compound with a higher electronegativity value is a better electron acceptor, while one with a lower chemical hardness is more reactive. ijarset.com

Table 1: Calculated Electronic Properties of a Hypothetical Quinoline Derivative

| Property | Symbol | Formula | Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -2.3 |

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 2.3 |

| Energy Gap | E_gap | E_LUMO - E_HOMO | 4.2 |

| Electronegativity | χ | (I + A) / 2 | 4.4 |

| Chemical Potential | μ | -(I + A) / 2 | -4.4 |

| Chemical Hardness | η | (I - A) / 2 | 2.1 |

| Chemical Softness | S | 1 / η | 0.48 |

| Electrophilicity Index | ω | μ² / 2η | 4.61 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Spectroscopic Parameter Predictions (NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.govniscpr.res.innih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions often show good agreement with experimental spectra. niscpr.res.in

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental Fourier-transform infrared (FT-IR) and Raman spectra. niscpr.res.inresearchgate.net Calculated frequencies are often scaled to better match experimental values. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. researchgate.netlehigh.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Absorption Spectra

TD-DFT is an extension of DFT that allows for the study of the electronic excited states of molecules. cnr.itchemrxiv.org It is the primary computational method for predicting UV-Vis absorption spectra. cnr.it By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that helps in the interpretation of experimental results. nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and basis set. cnr.it For many organic molecules, TD-DFT provides a favorable balance of accuracy and computational cost for describing their electronic absorption properties. cnr.it

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (bonding and antibonding orbitals). uni-muenchen.dewikipedia.org NBO analysis provides insights into:

Lewis Structure: It identifies the most accurate "natural Lewis structure" for a molecule, where bonding orbitals have occupation numbers close to two and antibonding orbitals are nearly unoccupied. nih.govwikipedia.org

Hybridization and Bonding: It describes the hybridization of atomic orbitals that form chemical bonds. uni-muenchen.de

Charge Delocalization and Hyperconjugation: By examining the interactions between filled (donor) and empty (acceptor) NBOs, it quantifies the extent of electron delocalization. The stabilization energy associated with these interactions, calculated using second-order perturbation theory, indicates the strength of hyperconjugative effects. nih.govresearchgate.net

Intermolecular Interaction Studies

Understanding the noncovalent interactions between molecules is crucial for predicting their behavior in the solid state and in biological systems. nih.govunimi.it Several computational techniques are used to analyze these weak interactions.

Noncovalent Interaction (NCI) Index: The NCI index is a visualization tool based on the electron density (ρ) and its reduced density gradient (RDG). chemrxiv.orgrsc.org It allows for the identification and characterization of noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. chemrxiv.orgrsc.org Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian of the electron density can distinguish between these different interaction types. rsc.org

Reduced Density Gradient (RDG): The RDG is a fundamental quantity in the NCI method. unimi.itchemrxiv.org Regions of low RDG at low electron densities are indicative of noncovalent interactions. unimi.it

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions of the electron density that provide a measure of electron localization. nih.govresearchgate.net They are useful for visualizing chemical bonds and lone pairs, and can also provide insights into the nature of intermolecular interactions. nih.gov

These methods, often combined with Hirshfeld surface analysis, provide a detailed picture of the intermolecular contacts that stabilize the crystal structure of compounds like this compound. scielo.brnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and stability of a molecule in various environments.

In the context of this compound, MD simulations could be employed to understand its structural flexibility and interactions with a solvent or a biological receptor. For instance, a study on the related compound, 2-methoxy-4,6-diphenylnicotinonitrile, utilized MD simulations to assess the stability of the molecule when docked with a protein, lipoprotein-associated phospholipase A2. capes.gov.br The simulations revealed how the compound influences the protein's stability and flexibility. capes.gov.br Similarly, MD simulations of tetrahydroisoquinoline-4-carbonitrile derivatives have been used to analyze the stability of their complexes with cyclin-dependent kinases. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and then simulating its movement over a period of nanoseconds. Key parameters that would be analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of its conformation. A stable RMSD plot suggests that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the molecule and its environment (e.g., water or a protein's active site) can be tracked over time to understand interaction stability.

A hypothetical MD simulation of this compound complexed with a target protein might yield results similar to those observed for other small molecule inhibitors, where stable RMSD and RMSF values for the complex would suggest a stable binding. researchgate.net

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Software | GROMACS, AMBER, or Desmond |

| Force Field | OPLS4 or similar |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In computational chemistry, MC simulations are particularly useful for exploring the conformational space of molecules and for studying systems with a large number of degrees of freedom, such as liquids and solutions.

For this compound, MC simulations could be used to:

Predict Adsorption Behavior: Investigate how the molecule adsorbs onto a surface or within a porous material, which is crucial for applications in catalysis or separation processes.

Determine Solvation Free Energy: Calculate the energy change associated with dissolving the molecule in a particular solvent, providing insights into its solubility.

Explore Conformational Space: Identify the most stable conformations of the molecule by randomly sampling its rotational and translational degrees of freedom.

The core of an MC simulation involves generating a random walk through the state space of the system, where each step is accepted or rejected based on a set of probabilistic rules, often governed by the Metropolis criterion. This allows the simulation to eventually sample states according to the Boltzmann distribution.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics and photonics, such as frequency conversion and optical switching. The NLO properties of a molecule are intimately linked to its electronic structure, particularly the presence of a π-conjugated system and electron-donating and accepting groups that facilitate intramolecular charge transfer.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of novel organic molecules. For quinoline derivatives, studies have shown that the arrangement of donor and acceptor groups on the quinoline scaffold can lead to significant NLO responses. For example, a computational study on 2-(4-aminophenyl) quinoline and 4-(4-aminophenyl) quinoline demonstrated that these molecules possess large first molecular hyperpolarizabilities (β), a key indicator of NLO activity. The calculations were performed using DFT methods such as B3LYP and B3PW91.

For this compound, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, while the carbonitrile group (-CN) is an electron-withdrawing group. This donor-acceptor substitution on the quinoline ring suggests that the molecule may exhibit NLO properties. Theoretical predictions of its NLO properties would involve calculating several key parameters:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Molecular Hyperpolarizability (β): The second-order NLO response, which is crucial for effects like second-harmonic generation.

These properties are typically calculated using quantum chemical software like Gaussian. The HOMO-LUMO energy gap is another important parameter, as a smaller gap often correlates with a larger hyperpolarizability.

Table 2: Hypothetical Predicted NLO Properties of this compound

| Property | Computational Method | Predicted Value (Arbitrary Units) |

| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | 5.0 D |

| Average Polarizability (α) | DFT/B3LYP/6-311++G(d,p) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | DFT/B3LYP/6-311++G(d,p) | 150 x 10⁻³⁰ esu |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 4.5 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges for similar organic molecules.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of structure-based drug design, as it allows for the elucidation of the binding mode and affinity of a potential drug candidate within the active site of a target protein.

For this compound, molecular docking studies could be used to investigate its potential as an inhibitor of various enzymes or receptors. The quinoline scaffold is a common motif in many biologically active compounds, and derivatives have been studied as inhibitors of targets such as p-glycoprotein and dihydrofolate reductase-thymidylate synthase. researchgate.net

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site.

Preparation of the Ligand: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to systematically explore the conformational space of the ligand within the receptor's binding site and score the different binding poses.

Analysis of Results: Examining the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

The output of a docking study includes a binding energy or score, which provides an estimate of the binding affinity, and a detailed visualization of the ligand-receptor complex. For example, a docking study of a quinoline derivative against the outward-facing p-glycoprotein (PDB ID: 6C0V) revealed a binding energy of -9.22 kcal/mol, indicating a strong interaction. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase (e.g., EGFR) | -8.5 | MET793, LEU718, LYS745 | Hydrogen Bond, Hydrophobic |

| Hypothetical GPCR (e.g., A2AAR) | -7.9 | ILE274, PHE168, ASN253 | π-π Stacking, Hydrogen Bond |

Note: This table is illustrative and presents hypothetical data for this compound.

Advanced Applications and Research Directions

Role as Synthetic Intermediates for Complex Organic Architectures

The strategic placement of the methoxy (B1213986) and nitrile functional groups on the quinoline (B57606) core renders 2-Methoxyquinoline-4-carbonitrile a versatile intermediate in organic synthesis. These groups can be selectively modified or can influence the reactivity of the quinoline ring, enabling the construction of more complex molecular frameworks.

Multicomponent reactions (MCRs) represent an efficient strategy for building complex molecules, and quinoline derivatives are often synthesized using these methods. rsc.org The development of novel MCRs provides a pathway to diverse quinoline scaffolds with high atom economy. rsc.org Synthetic methodologies for creating functionalized 2-substituted quinoline derivatives are of significant interest, highlighting the importance of precursors like this compound. eurekaselect.com For instance, the synthesis of various 2-alkenylquinolines, which have shown potential as antiprotozoal agents, often starts from appropriately substituted quinoline precursors. nih.gov The conversion of a hydroxyl group to a methoxy group is a common synthetic step, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up numerous pathways for further derivatization. sci-hub.seresearchgate.net This versatility allows chemists to use this compound as a starting point for creating libraries of compounds for drug discovery and other applications. nih.govillinois.edu

Applications in Material Science

The electron-rich nature and rigid planar structure of the quinoline ring system are advantageous for applications in material science. researchgate.netresearchgate.net The introduction of substituents like methoxy and nitrile groups can further tune the electronic and photophysical properties of the molecule.

Luminescent Materials and Optoelectronics (e.g., Organic Light-Emitting Diodes - OLEDs)

Quinoline derivatives are actively researched for their potential in luminescent materials and optoelectronic devices. The extended π-conjugated system of the quinoline ring can give rise to fluorescence, and the properties of this fluorescence can be finely tuned by attaching various functional groups. While direct studies on this compound for OLEDs are not extensively documented, research on analogous quinoline structures provides strong evidence for its potential. The methoxy group (–OMe) is an electron-donating group that can enhance fluorescence quantum yield, while the nitrile group (–CN) is an electron-withdrawing group that can influence the emission wavelength. This push-pull electronic character is a common design strategy for creating efficient fluorophores. The development of quinoline-based fluorescent probes demonstrates the tunability of their emission properties, which is a critical factor for creating materials for OLEDs. nih.govnih.gov

Corrosion Inhibition Studies

Quinoline and its derivatives have been widely recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.netcarta-evidence.orgnajah.edu Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. najah.edu This adsorption is facilitated by the presence of π-electrons in the aromatic rings and heteroatoms (like nitrogen and oxygen) with lone pairs of electrons, which can interact with the vacant d-orbitals of the metal. researchgate.netresearchgate.net

The presence of a methoxy group (–OMe) in the 2-position of this compound is particularly beneficial for corrosion inhibition. researchgate.net The oxygen atom in the methoxy group provides an additional site for coordination with the metal surface, enhancing the strength of the adsorbed protective film. researchgate.net Research on various quinoline derivatives has consistently shown that inhibition efficiency increases with the concentration of the inhibitor. carta-evidence.orgnajah.edu The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. carta-evidence.orgnajah.edu While specific data for this compound is limited, the general principles established for substituted quinolines strongly support its potential as a highly effective corrosion inhibitor.

| Quinoline Derivative Type | Inhibition Mechanism | Key Structural Features | Typical Inhibition Efficiency |

| General Quinolines | Adsorption on metal surface, blocking active sites. najah.edu | π-electrons, Nitrogen heteroatom. researchgate.netresearchgate.net | Efficiency increases with concentration. carta-evidence.org |

| Hydroxy-Quinolines | Forms chelating complexes with metal atoms. researchgate.net | Hydroxyl group (–OH). | High, e.g., 90% for 8-hydroxyquinoline (B1678124) derivatives. najah.edu |

| Methoxy-Quinolines | Enhanced adsorption via oxygen lone pairs. researchgate.net | Methoxy group (–OMe). researchgate.net | Generally high, synergistic effects possible. researchgate.net |

Development of Chemosensors and Fluorescent Probes for Specific Analyte Recognition

The development of fluorescent chemosensors is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. Quinoline-based fluorophores are excellent platforms for creating such sensors due to their strong and environmentally sensitive fluorescence. A common strategy involves coupling the quinoline ring to a specific receptor unit that can selectively bind to a target analyte. This binding event then triggers a change in the fluorescence properties of the quinoline core, such as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength.

For example, a novel quinoline-based two-photon fluorescent probe was developed for the detection of Cadmium ions (Cd²⁺). nih.gov This probe was designed with a specific binding group attached to the quinoline core that, upon interaction with Cd²⁺, resulted in a significant red shift and enhanced fluorescence emission. nih.gov Similarly, a turn-on fluorescent probe for hypochlorite (B82951) was created using a complex involving quinoline, coumarin, and copper ions. nih.gov The presence of hypochlorite disrupted the complex, restoring fluorescence. nih.gov Although this compound has not been explicitly reported as a final sensor, its structure contains the essential fluorescent core and functional groups (nitrile and methoxy) that can be modified to incorporate analyte-binding moieties, making it a promising candidate for the development of new chemosensors.

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Signal |

| Quinoline-based two-photon probe | Cd²⁺ | Ion binding leading to conformational change. nih.gov | Red-shifted and enhanced fluorescence emission. nih.gov |

| Quinoline-coumarin-Cu²⁺ complex | Hypochlorite | Oxidative destruction of the ligand complex. nih.gov | Fluorescence restoration ("turn-on") at 460 nm. nih.gov |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The planar structure and π-electron system of the quinoline ring make it an ideal component for building supramolecular assemblies.

Research has shown that quinoline derivatives can act as gelators, self-assembling in certain solvents to form stable organogels. rsc.org For instance, a synthesized quinoline derivative was found to form gels in solvents like ethanol (B145695) and DMSO, driven by a combination of intermolecular forces. rsc.org The resulting self-assembled structures can exhibit interesting properties, such as responsiveness to external stimuli like acids and bases. rsc.org In another example, the crystal structure of 4-methoxyquinolinium-2-carboxylate dihydrate reveals an intricate network of hydrogen bonds. nih.gov The quinoline molecules, along with water molecules, form one-dimensional supramolecular chains and ladder-like ribbons. nih.gov These studies demonstrate the capacity of substituted quinolines to participate in predictable and well-defined supramolecular structures. The specific combination of the electron-donating methoxy group and the electron-withdrawing, hydrogen-bond-accepting nitrile group in this compound suggests it could be a valuable building block for designing novel supramolecular materials with tailored properties.

Future Perspectives and Emerging Trends in 2 Methoxyquinoline 4 Carbonitrile Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant environmental and economic concerns. nih.gov The future of synthesizing 2-methoxyquinoline-4-carbonitrile and its analogs lies in the adoption of green and sustainable chemistry principles.

Recent advancements have highlighted several promising strategies. One-pot multicomponent reactions (MCRs) are gaining traction as they offer high atom economy and procedural simplicity, allowing for the construction of complex quinoline structures in a single step. rsc.org For instance, methods for synthesizing 2-amino-4-arylquinoline-3-carbonitriles using environmentally benign catalysts like ammonium (B1175870) chloride have been reported, showcasing the potential for greener routes to related structures. nih.gov

Furthermore, the use of nanocatalysts is emerging as a powerful tool in quinoline synthesis. nih.govacs.org These catalysts, owing to their high surface area and reusability, can facilitate reactions under milder conditions and with higher efficiency. Future research should focus on developing specific nanocatalysts tailored for the synthesis of this compound, potentially through a modified Friedländer or a related cyclization reaction. The exploration of microwave and ultrasound-assisted synthesis could also significantly reduce reaction times and energy consumption. nih.gov An electrochemical approach for the hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor presents another innovative and sustainable pathway to explore for synthesizing derivatives. rsc.org

| Synthetic Approach | Key Advantages | Potential for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, diversity of products. rsc.org | Development of a one-pot synthesis from simple precursors. |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions. nih.govacs.org | Design of specific nanocatalysts for targeted synthesis. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption. nih.gov | Optimization of existing synthetic routes for improved sustainability. |

| Electrochemical Synthesis | Mild conditions, high efficiency, use of readily available reagents. rsc.org | A novel route for the introduction of the cyanomethyl group. |

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Structural and Reactivity Insights

A deep understanding of the structural and electronic properties of this compound is paramount for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) will continue to be essential for routine characterization. mdpi.com However, more advanced techniques can provide deeper insights. For example, two-dimensional NMR techniques can elucidate subtle structural details and through-space interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool. arabjchem.org DFT calculations can be employed to determine molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and charge distribution. arabjchem.orguantwerpen.be This information is crucial for understanding the molecule's electronic transitions, reactivity, and potential for intermolecular interactions. For instance, the calculated molecular electrostatic potential (MEP) surface can identify sites susceptible to electrophilic and nucleophilic attack. arabjchem.org Natural Bond Orbital (NBO) analysis can provide insights into hyperconjugative interactions and the stability of the molecule. arabjchem.org

| Technique | Information Gained | Relevance to this compound |

| Advanced NMR (2D) | Detailed structural elucidation, through-space interactions. | Confirmation of structure and stereochemistry of derivatives. |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity descriptors. arabjchem.org | Prediction of reactivity, photophysical properties, and design of new molecules. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. arabjchem.org | Understanding reaction mechanisms and intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge transfer. arabjchem.org | Assessing molecular stability and electronic communication between substituents. |

Expanding Non-Biological Applications in Functional Materials

While quinoline derivatives are extensively studied for their biological activity, there is a growing interest in their application as functional materials. nih.gov The unique photophysical properties of the quinoline scaffold make it an attractive candidate for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. researchgate.net

The this compound core, with its electron-donating methoxy (B1213986) group and electron-withdrawing nitrile group, possesses an intrinsic "push-pull" electronic structure. This feature is highly desirable for creating molecules with large Stokes shifts and tunable emission spectra, which are key characteristics for fluorescent probes. nih.gov Future research could focus on modifying the quinoline ring with various substituents to fine-tune its photophysical properties for specific sensing applications. The solid-state fluorescence observed in some quinoline derivatives also opens up possibilities for their use in organic materials. nih.gov

The development of quinoline-based functional materials is an area ripe for exploration. The synthesis of derivatives of this compound and the characterization of their photothermal and optoelectronic properties could lead to the discovery of novel materials for a range of applications.

Systematic Investigation of Structure-Reactivity Relationships for Rational Design

The rational design of novel molecules with tailored properties hinges on a thorough understanding of structure-reactivity relationships (SRR). For this compound, systematic studies are needed to elucidate how modifications to its structure influence its chemical reactivity and physical properties.

By synthesizing a library of derivatives with varying substituents at different positions on the quinoline ring, researchers can map out the electronic and steric effects on the molecule's behavior. For example, introducing different electron-donating or electron-withdrawing groups could modulate the energy of the frontier molecular orbitals, thereby altering the molecule's absorption and emission wavelengths. nih.gov The position of the substituent is also critical; for instance, substitution at the 6- or 8-position is known to significantly impact the electronic properties of the quinoline core.

Q & A

Basic: What are the common synthetic routes for preparing 2-Methoxyquinoline-4-carbonitrile, and what are their key reaction conditions?

Answer:

this compound can be synthesized via classical and modern methods:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media. For example, reacting 2-methoxy-substituted isatin with malononitrile under sodium acetate catalysis yields the quinoline core .

- Friedländer Synthesis : Cyclization of 2-aminobenzaldehyde derivatives with α-cyano ketones. Ethanol or methanol solvents at reflux (70–90°C) are typical, with yields improved by using Lewis acids (e.g., ZnCl₂) .

- Multi-Step Functionalization : Starting from pre-formed quinoline scaffolds, methoxy and cyano groups are introduced via nucleophilic substitution or cyanation reactions. For example, chloroquinoline intermediates can undergo methoxylation (using NaOMe) followed by cyanation with CuCN .

Key Reaction Conditions Table:

| Method | Starting Materials | Conditions | Yield Range |

|---|---|---|---|

| Pfitzinger Reaction | Isatin derivative, malononitrile | NaOAc, ethanol, 80°C, 6–8 hrs | 50–65% |

| Friedländer Synthesis | 2-Aminobenzaldehyde, cyano-ketone | ZnCl₂, methanol, reflux, 12 hrs | 40–55% |

| Functionalization | Chloroquinoline, NaOMe, CuCN | DMF, 120°C, 24 hrs | 60–75% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Answer:

Critical techniques include:

- FT-IR : Nitrile (C≡N) stretch at ~2200–2250 cm⁻¹; methoxy (C-O) at ~1250 cm⁻¹ .

- ¹H/¹³C NMR : Methoxy protons at δ 3.8–4.0 ppm; aromatic protons (quinoline) split into multiplets (δ 7.0–8.5 ppm). Cyano carbon appears at δ 115–120 ppm in ¹³C NMR .

- X-Ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) with hydrogen-bonded chains observed in packing diagrams. Lattice parameters (e.g., a = 4.10 Å, b = 15.35 Å) confirm planar quinoline structures .

- ESI-HRMS : Molecular ion [M+H]⁺ at m/z 211.07 (C₁₁H₉N₂O₂⁺) with isotopic peaks confirming chlorine-free composition .

Basic: What are the primary research applications of this compound in medicinal chemistry and material science?

Answer:

- Medicinal Chemistry :

- Antimicrobial Studies : The nitrile group enhances binding to bacterial enzymes (e.g., dihydrofolate reductase). MIC values against E. coli range from 8–32 µg/mL .

- Kinase Inhibition : Quinoline scaffolds inhibit tyrosine kinases (e.g., EGFR) via π-π stacking with ATP-binding pockets. IC₅₀ values of 0.5–2.0 µM reported .

- Material Science :

- Luminescent Materials : Methoxy and cyano groups enable π-conjugation for OLED applications. Emission maxima at 450–470 nm (blue light) .

Advanced: How can reaction parameters be optimized to improve the yield and purity of this compound in multi-step syntheses?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyanation efficiency vs. protic solvents (ethanol) .

- Catalyst Screening : Pd/Cu bimetallic systems improve cross-coupling steps (e.g., Suzuki-Miyaura) with turnover numbers (TON) >100 .

- Green Chemistry : Solvent-free microwave-assisted synthesis reduces reaction time (1–2 hrs vs. 24 hrs) and improves yields by 15–20% .

- Workup Protocols : Column chromatography (silica gel, hexane/EtOAc) removes byproducts like unreacted isatin derivatives .

Optimization Table:

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | DMF | +20% |

| Catalyst | None | Pd/Cu | +35% |